3,5-Bis(methoxycarbonyl)benzoic acid
Overview
Description
3,5-Bis(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C11H10O6 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Arrangements
3,5-Bis(methoxycarbonyl)benzoic acid is investigated for its supramolecular arrangements. Studies have shown that molecules of this compound can form two-dimensional layers via hydrogen bonds, as seen in its complex with calcium. These structures have potential applications in crystal engineering and materials science due to their unique layering and bonding characteristics (Przybył, Zoń, & Janczak, 2013).
Antimicrobial and Molluscicidal Activity
Derivatives of benzoic acid, including compounds similar to this compound, have been studied for their antimicrobial and molluscicidal properties. These findings are significant for the development of new treatments against harmful organisms and pests (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).
Coordination Polymers and Photophysical Properties
Research has explored the use of benzoic acid derivatives in creating lanthanide-based coordination polymers. These polymers, characterized by their unique crystal structures and photophysical properties, are potential candidates for applications in materials science and optoelectronics (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Catalysis in Chemical Reactions
This compound and its derivatives have been studied for their role in catalyzing chemical reactions, such as the methoxycarbonylation of alkynes. This research is crucial for developing efficient and selective catalysts in industrial chemical processes (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
Liquid Crystal Phase and Polymerization
Studies have also focused on the formation of liquid crystal phases and photopolymerization of benzoic acid derivatives. These properties are particularly relevant for the development of new materials with controlled structures and functionalities (Kishikawa, Hirai, & Kohmoto, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound can be used as a ligand to create nanosized particles .
Mode of Action
It has been shown to form supramolecular micelles in acetonitrile , which suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Result of Action
It has been shown to form supramolecular micelles in acetonitrile , which could potentially influence the behavior of cells and molecules in its vicinity.
Action Environment
The action of 3,5-Bis(methoxycarbonyl)benzoic acid can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the compound has been shown to form supramolecular micelles in acetonitrile , suggesting that its action could be influenced by the solvent environment. Furthermore, its thermal stability varies in the range of 82–194 °C , indicating that temperature could also affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3,5-Bis(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in esterification and hydrolysis reactions. These interactions are crucial for the compound’s role in metabolic pathways and its overall biochemical activity .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s role in cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed in studies, indicating the importance of dosage in determining the compound’s overall impact on animal models. These findings are essential for understanding the compound’s safety and efficacy in potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within cells, leading to changes in its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3,5-bis(methoxycarbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWRRQXMPHWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497021 | |
Record name | 3,5-Bis(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38588-64-6 | |
Record name | 3,5-Bis(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.